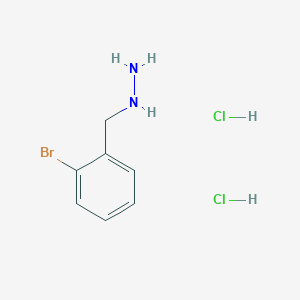

(2-Bromobenzyl)hydrazine dihydrochloride

Overview

Description

Molecular Structure Analysis

The InChI code for “(2-Bromobenzyl)hydrazine dihydrochloride” is 1S/C7H9BrN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(2-Bromobenzyl)hydrazine dihydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Summary of the Application

“(2-Bromobenzyl)hydrazine dihydrochloride” can be used in the synthesis of hydrazones, quinazolines, and Schiff bases . These compounds are of interest in medicinal chemistry due to their broad spectrum of biological activities .

Methods of Application or Experimental Procedures

The synthesis of these compounds is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . Various approaches for their preparation are described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Results or Outcomes

The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones . The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .

Tin-Based Mixed Organic Cation Perovskite Solar Cells

Summary of the Application

“(2-Bromobenzyl)hydrazine dihydrochloride” can be used as an additive to promote the performance of tin-based mixed organic cation perovskite solar cells . The toxicity of lead is one of the main hindrances to the commercial application of lead-based halide perovskite solar cells. The best choice to solve this problem of toxicity is to change the perovskite materials from lead-based to tin-based .

Methods of Application or Experimental Procedures

The additive of hydrazine dihydrochloride powder is introduced into the precursor solution of mixed organic cation all-tin perovskite (FA 0.75 MA 0.25 SnI 3 ). The addition of the hydrazine salt effectively inhibited the oxidation of Sn 2+ into Sn 4+ in the perovskite film and adjusted the crystallization process at the same time .

Results or Outcomes

By optimizing the concentration of the additive, a power conversion efficiency (PCE) of 9.26% with good reproducibility and stability was obtained . After 55 days of storage in a N 2 -filled glovebox, the unencapsulated device retained ∼90% of the initial efficiency . The introduction of the additive also greatly reduced the hysteresis of the devices compared with devices without any additives .

Synthesis of Organic Compounds

Summary of the Application

“(2-Bromobenzyl)hydrazine dihydrochloride” is used in the synthesis of various organic compounds . It is a versatile reagent that can be used to create a wide range of chemical structures .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the desired end product . Typically, “(2-Bromobenzyl)hydrazine dihydrochloride” is combined with other reagents under controlled conditions to facilitate the formation of new chemical bonds .

Results or Outcomes

The results or outcomes of these reactions can also vary greatly, but the use of “(2-Bromobenzyl)hydrazine dihydrochloride” often allows for the efficient and selective synthesis of complex organic structures .

Safety And Hazards

properties

IUPAC Name |

(2-bromophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFQSVZYPCIEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromobenzyl)hydrazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)

![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)

![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)